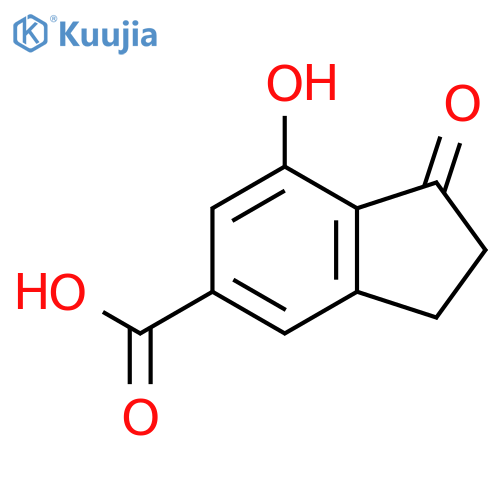

Cas no 1273661-16-7 (7-hydroxy-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid)

7-hydroxy-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 7-hydroxy-1-oxo-2,3-dihydro-1H-indene-5-carboxy lic acid

- 1H-Indene-5-carboxylic acid, 2,3-dihydro-7-hydroxy-1-oxo-

- 7-hydroxy-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid

-

- MDL: MFCD18647729

- インチ: 1S/C10H8O4/c11-7-2-1-5-3-6(10(13)14)4-8(12)9(5)7/h3-4,12H,1-2H2,(H,13,14)

- InChIKey: BDKIYOUECWAUBW-UHFFFAOYSA-N

- SMILES: C1(=O)C2=C(C=C(C(O)=O)C=C2O)CC1

じっけんとくせい

- 密度みつど: 1.525±0.06 g/cm3(Predicted)

- Boiling Point: 475.9±45.0 °C(Predicted)

- 酸度系数(pKa): 3.63±0.20(Predicted)

7-hydroxy-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-8583354-0.25g |

7-hydroxy-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid |

1273661-16-7 | 95.0% | 0.25g |

$1719.0 | 2025-02-21 | |

| Enamine | EN300-8583354-1.0g |

7-hydroxy-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid |

1273661-16-7 | 95.0% | 1.0g |

$3473.0 | 2025-02-21 | |

| Enamine | EN300-8583354-1g |

7-hydroxy-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid |

1273661-16-7 | 95% | 1g |

$3473.0 | 2023-09-02 | |

| 1PlusChem | 1P028LQA-500mg |

7-hydroxy-1-oxo-2,3-dihydro-1H-indene-5-carboxylicacid |

1273661-16-7 | 95% | 500mg |

$3411.00 | 2023-12-25 | |

| 1PlusChem | 1P028LQA-1g |

7-hydroxy-1-oxo-2,3-dihydro-1H-indene-5-carboxylicacid |

1273661-16-7 | 95% | 1g |

$4355.00 | 2023-12-25 | |

| 1PlusChem | 1P028LQA-50mg |

7-hydroxy-1-oxo-2,3-dihydro-1H-indene-5-carboxylicacid |

1273661-16-7 | 95% | 50mg |

$1063.00 | 2023-12-25 | |

| Aaron | AR028LYM-500mg |

7-hydroxy-1-oxo-2,3-dihydro-1H-indene-5-carboxylicacid |

1273661-16-7 | 95% | 500mg |

$3750.00 | 2025-02-16 | |

| Enamine | EN300-8583354-0.1g |

7-hydroxy-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid |

1273661-16-7 | 95.0% | 0.1g |

$1205.0 | 2025-02-21 | |

| Enamine | EN300-8583354-0.05g |

7-hydroxy-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid |

1273661-16-7 | 95.0% | 0.05g |

$810.0 | 2025-02-21 | |

| Enamine | EN300-8583354-0.5g |

7-hydroxy-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid |

1273661-16-7 | 95.0% | 0.5g |

$2709.0 | 2025-02-21 |

7-hydroxy-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid 関連文献

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

-

7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

7-hydroxy-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acidに関する追加情報

Professional Introduction to 7-hydroxy-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid (CAS No. 1273661-16-7)

7-hydroxy-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No. 1273661-16-7), is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic carboxylic acids, characterized by its fused indene ring system with a hydroxyl group and a ketone functionality at the 1-position. The presence of these functional groups imparts unique reactivity and potential biological activity, making it a subject of interest for further exploration in drug discovery and synthetic chemistry.

The molecular structure of 7-hydroxy-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid consists of a benzene-like indene core, which is a bicyclic aromatic system containing a cyclopentane ring fused to a benzene ring. The hydroxyl group at the 7-position and the ketone group at the 1-position contribute to its chiral nature and potential as a precursor for enantiomerically pure pharmaceutical intermediates. Additionally, the carboxylic acid moiety at the 5-position enhances its solubility in polar solvents and facilitates further chemical modifications.

In recent years, there has been growing interest in indene derivatives due to their diverse pharmacological properties. Studies have demonstrated that compounds containing the indene scaffold exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The 7-hydroxy-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid molecule, with its unique functionalization, represents a promising candidate for further investigation in these areas.

One of the most compelling aspects of 7-hydroxy-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid is its potential as a building block for more complex pharmacophores. The presence of both hydroxyl and carbonyl groups allows for diverse chemical transformations, including esterification, alkylation, and condensation reactions. These modifications can be tailored to enhance specific biological activities or to improve pharmacokinetic properties. For instance, derivatives of this compound have been explored as inhibitors of key enzymes involved in cancer metabolism.

Recent advancements in computational chemistry have also shed light on the structural properties of 7-hydroxy-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid. Molecular modeling studies have revealed that this compound can adopt multiple conformations depending on the environment, which may influence its interactions with biological targets. These insights have guided the design of more potent analogs with optimized binding affinities and selectivity.

The synthesis of 7-hydroxy-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid has been achieved through several synthetic routes, each with distinct advantages and challenges. One common approach involves the oxidation of an indene derivative followed by functional group interconversion. Alternative methods include cyclization reactions starting from readily available precursors such as phenols and ketones. The development of efficient synthetic protocols is crucial for large-scale production and further derivatization studies.

From a medicinal chemistry perspective, 7-hydroxy-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid serves as a valuable scaffold for drug discovery programs. Its structural features allow for easy modification while maintaining core pharmacological activity. Researchers have leveraged this flexibility to develop novel compounds with enhanced efficacy and reduced toxicity compared to existing treatments. Several preclinical studies have highlighted the potential therapeutic applications of indene derivatives in conditions such as neurodegenerative diseases and chronic inflammation.

The pharmacokinetic profile of 7-hydroxy-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid is another critical area of investigation. In vitro studies have shown that this compound exhibits moderate solubility in water but better bioavailability when formulated appropriately. Further research is needed to optimize its delivery systems to ensure maximal therapeutic benefit while minimizing side effects.

In conclusion,7-hydroxy-l-oxo--2,-3-dihydrol-H-lndene-l-carb()xylle acld (CAS No.l27366l-l6-l) is an intriguing compound with significant potential in pharmaceutical research Its unique structural features make it an excellent candidate for further exploration in drug discovery programs aimed at developing novel therapeutics for various diseases

1273661-16-7 (7-hydroxy-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid) Related Products

- 479079-15-7(tert-butyl (2E)-2-amino-2-(hydroxyimino)ethylcarbamate)

- 1049373-71-8(N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-cycloheptylethanediamide)

- 1925459-49-9(6-Bromo-4-chloro-5,7-dimethyl-3-nitroquinoline)

- 1888617-50-2(2-Amino-2-(4-(sec-butyl)phenyl)acetamide)

- 453584-88-8(4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide)

- 129157-10-4((R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine)

- 1234692-66-0(2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-ynoic acid)

- 1805750-82-6(Ethyl 3-(3-bromopropyl)-4-(methylthio)benzoate)

- 1807041-19-5(5-Fluoro-4-nitronicotinonitrile)

- 1214385-62-2(Methyl 3-bromo-2-chloropyridine-4-carboxylate)